molecular formula C21H41NO3 B14300993 1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one CAS No. 113941-32-5

1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one

Cat. No.: B14300993
CAS No.: 113941-32-5
M. Wt: 355.6 g/mol
InChI Key: FYRYVUHDMSURJO-UHFFFAOYSA-N
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Description

1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one is a synthetic organic compound that belongs to the class of azepanones. It is characterized by a seven-membered lactam ring with a dodecyloxy and hydroxypropyl substituent. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one typically involves the reaction of azepan-2-one with 3-(dodecyloxy)-2-hydroxypropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the careful control of temperature, pressure, and reaction time to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The lactam ring can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions:

    Oxidation: PCC, potassium permanganate

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides)

Major Products:

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of various alkyl or aryl derivatives

Scientific Research Applications

1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a chemical penetration enhancer in transdermal drug delivery systems.

    Medicine: Studied for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one involves its interaction with biological membranes, enhancing the permeability of drugs through the skin. The compound’s lipophilic dodecyloxy group and hydrophilic hydroxypropyl group facilitate its incorporation into lipid bilayers, disrupting the membrane structure and increasing drug penetration.

Comparison with Similar Compounds

    Azone® (1-dodecylazacycloheptan-2-one): Known for its use as a chemical penetration enhancer.

    Caprolactam (Azepan-2-one): Used primarily in the production of Nylon 6.

Properties

CAS No.

113941-32-5

Molecular Formula

C21H41NO3

Molecular Weight

355.6 g/mol

IUPAC Name

1-(3-dodecoxy-2-hydroxypropyl)azepan-2-one

InChI

InChI=1S/C21H41NO3/c1-2-3-4-5-6-7-8-9-10-14-17-25-19-20(23)18-22-16-13-11-12-15-21(22)24/h20,23H,2-19H2,1H3

InChI Key

FYRYVUHDMSURJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCC(CN1CCCCCC1=O)O

Origin of Product

United States

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